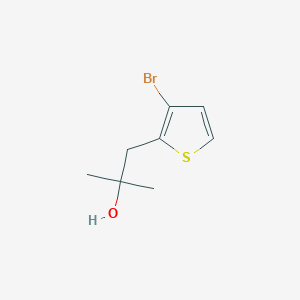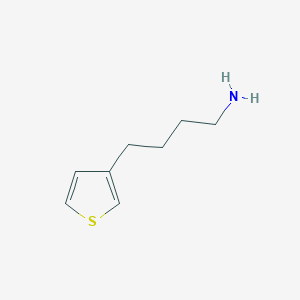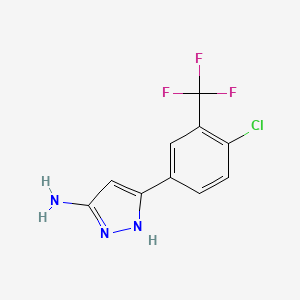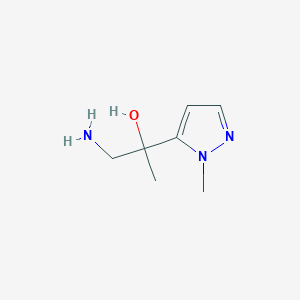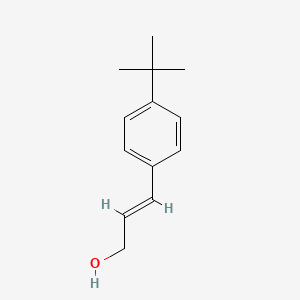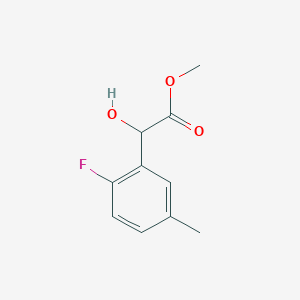
Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorine atom and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 2-(2-fluoro-5-methylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2-fluoro-5-methylphenyl)-2-hydroxyethanol.
Substitution: Formation of compounds such as 2-(2-amino-5-methylphenyl)-2-hydroxyacetate.
科学的研究の応用
Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various physiological effects.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- 2-Fluoro-5-methylphenylboronic acid
- 2-Fluoro-5-methylbenzonitrile
Uniqueness
Methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate is unique due to its combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
methyl 2-(2-fluoro-5-methylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-8(11)7(5-6)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |
InChIキー |
DZSMXETUKKWWGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


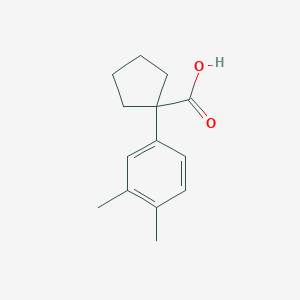
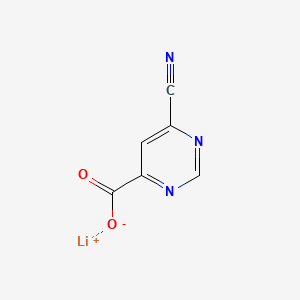
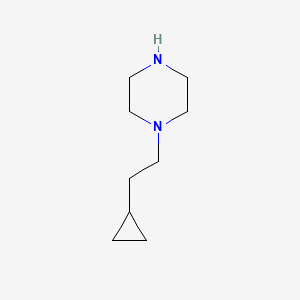
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

